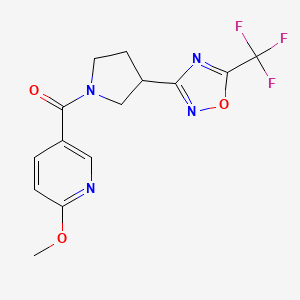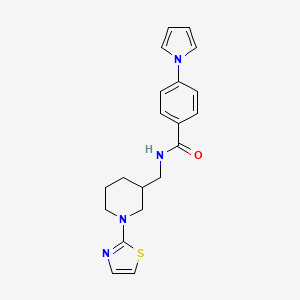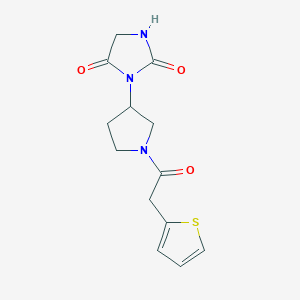
3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyrrolidine ring, and an imidazolidine-2,4-dione ring . The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The imidazolidine-2,4-dione ring is a five-membered ring with three carbon atoms, two nitrogen atoms, and two carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The presence of these groups would likely confer specific physical and chemical properties to the molecule. The nitrogen atoms in the imidazole ring could potentially form hydrogen bonds, and the aromatic thiophene ring could participate in π-π stacking interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carbonyl groups in the imidazolidine-2,4-dione ring could potentially undergo nucleophilic addition reactions. The thiophene ring, being aromatic, could undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Hydantoin Derivatives in Medicinal Chemistry
Hydantoin derivatives, including imidazolidine-2,4-dione, are appreciated in medicinal chemistry for their diverse biological activities. They serve as scaffolds in drug discovery, contributing to the development of compounds with therapeutic potential. Hydantoins are involved in the synthesis of non-natural amino acids and their conjugates, which are of interest for medical applications. The Bucherer-Bergs reaction is a notable method for synthesizing hydantoins, highlighting their significance in creating novel therapeutic agents (Shaikh et al., 2023).
Thiazolidinediones and Their Biological Significance
Thiazolidinediones, closely related to thiazolidin-4-ones, exhibit a wide range of pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory effects. These compounds have been explored for their potential in targeting various diseases, emphasizing their versatility in drug design and therapeutic applications. Their role in modulating peroxisome proliferator-activated receptor-gamma (PPARγ) and influencing insulin signaling pathways underscores their importance in metabolic disease research (Verma et al., 2019).
Pyrrolidine Scaffolds in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry for designing compounds to treat human diseases. The pyrrolidine ring is valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage. This scaffold is part of bioactive molecules characterized by target selectivity, showcasing its utility in the development of novel biologically active compounds (Petri et al., 2021).
Future Directions
The compound “3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” and related compounds could be further studied for their potential biological activities. Given the wide range of activities exhibited by imidazole derivatives , this compound could potentially be explored as a lead compound in drug discovery efforts.
properties
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-11(6-10-2-1-5-20-10)15-4-3-9(8-15)16-12(18)7-14-13(16)19/h1-2,5,9H,3-4,6-8H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFDMWMCPYHBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

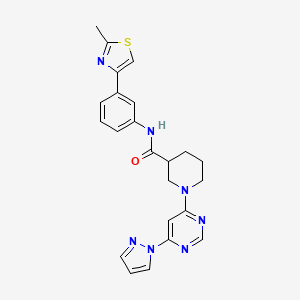
![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2781292.png)
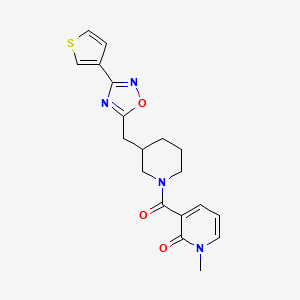
![N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2781294.png)
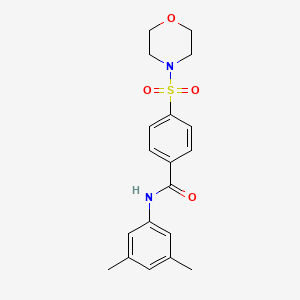
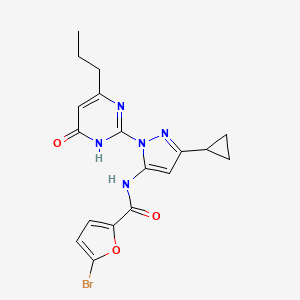
![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)
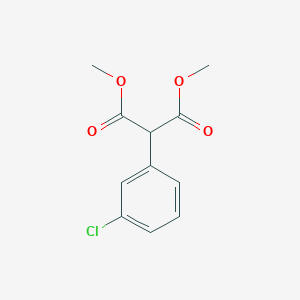
![8-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2781304.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)
![N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2781308.png)
